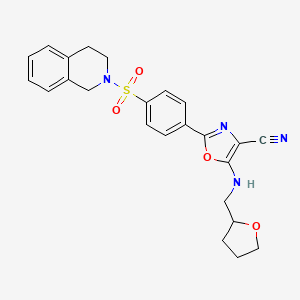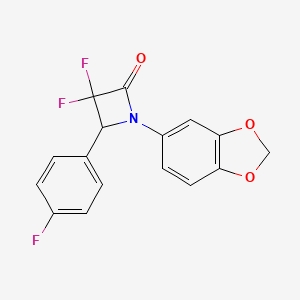![molecular formula C15H13BrF3N3O B2980868 2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine CAS No. 2380095-67-8](/img/structure/B2980868.png)
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also has a bromine atom and a trifluoromethyl group attached to the pyridine rings .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these atoms and groups in three-dimensional space. The presence of the nitrogen atoms in the rings would likely result in a planar structure for those parts of the molecule. The bromine and trifluoromethyl groups would add some bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo reactions at the carbon atoms adjacent to the nitrogen. The bromine atom is a good leaving group, so it might be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the nitrogen atoms might make it a base. The bromine atom would likely make it relatively heavy and possibly volatile .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrF3N3O/c16-12-8-20-6-3-13(12)23-10-4-7-22(9-10)14-11(15(17,18)19)2-1-5-21-14/h1-3,5-6,8,10H,4,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZCFNNXZDCGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

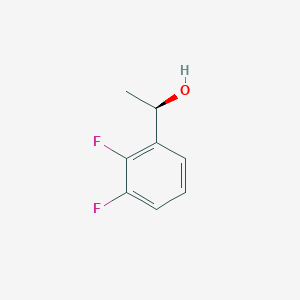
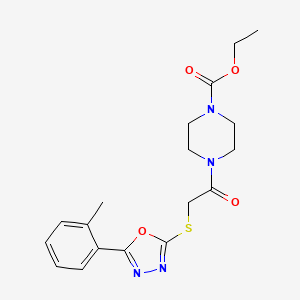
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
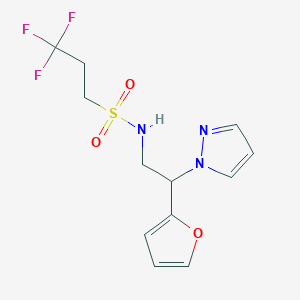
![3-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2980794.png)
![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)
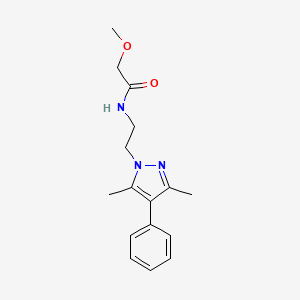
![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)
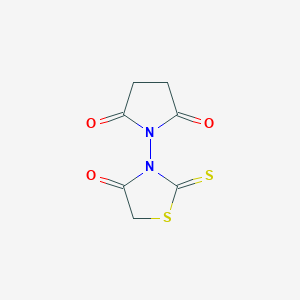
![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)
